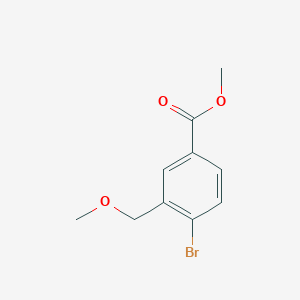

Methyl 4-bromo-3-(methoxymethyl)benzoate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Methyl 4-bromo-3-(methoxymethyl)benzoate has been studied for its crystal structure. Suchetan et al. (2016) compared its structure with similar bromo–hydroxy–benzoic acid derivatives, observing two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).

Antibacterial Properties

Xu et al. (2003) isolated compounds from the marine alga Rhodomela confervoides, including a variant of methyl 4-bromo-3-(methoxymethyl)benzoate, which exhibited moderate antibacterial activity (Xu et al., 2003).

Synthesis and Reactivity

Akbaba et al. (2010) synthesized a natural product containing methyl 4-bromo-3-(methoxymethyl)benzoate and explored its reactivity, contributing to the understanding of methoxymethyl-substituted aryl methyl ethers (Akbaba et al., 2010).

Photodynamic Therapy

Pişkin et al. (2020) studied the synthesis of zinc phthalocyanine substituted with methyl 4-bromo-3-(methoxymethyl)benzoate derivatives. These compounds showed potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Mesomorphic and Fluorescence Properties

Muhammad et al. (2016) synthesized a series of compounds including methyl 4-(4-alkoxystyryl)benzoates, related to methyl 4-bromo-3-(methoxymethyl)benzoate, to study their liquid crystalline and fluorescence properties (Muhammad et al., 2016).

Vibrational Analysis and Chemical Reactivity

Yadav et al. (2022) conducted a detailed vibrational analysis and evaluated the chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid, providing insights into the properties of methyl 4-bromo-3-(methoxymethyl)benzoate (Yadav et al., 2022).

Photochemical Reactions

Cantrell (1973) explored the photochemical reactions of methyl benzoate, closely related to methyl 4-bromo-3-(methoxymethyl)benzoate, demonstrating processes like hydrogen abstraction and cycloaddition with olefins (Cantrell, 1973).

Mecanismo De Acción

Mode of Action

The mode of action of Methyl 4-bromo-3-(methoxymethyl)benzoate involves several chemical reactions. It is suggested that it may undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Propiedades

IUPAC Name |

methyl 4-bromo-3-(methoxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-6-8-5-7(10(12)14-2)3-4-9(8)11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRTYWDBBOLUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E,2E)-1-(10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-2-(2-(trifluoromethyl)benzylidene)hydrazine](/img/structure/B2464995.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2465002.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2465006.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2465007.png)